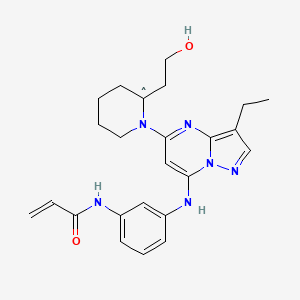
Mescaline-NB2OMe.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mescaline-NB2OMe.HCl, also known as N-(2-methoxybenzyl)-3,4,5-trimethoxyphenethylamine hydrochloride, is a synthetic substituted phenethylamine. It is a derivative of mescaline, a naturally occurring psychedelic compound found in certain cacti.
Preparation Methods
Mescaline-NB2OMe.HCl can be synthesized from mescaline and 2-methoxybenzaldehyde through a process called reductive alkylation. This can be done stepwise by first forming the imine and then reducing it with sodium borohydride, or by direct reaction with sodium triacetoxyborohydride . An alternative method involves a one-pot reaction using 3,4,5-trimethoxy phenylacetonitrile with lithium aluminium hydride as a reducing agent .
Chemical Reactions Analysis
Mescaline-NB2OMe.HCl undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce demethylated derivatives.
Scientific Research Applications
Mescaline-NB2OMe.HCl has several scientific research applications:
Mechanism of Action
Mescaline-NB2OMe.HCl exerts its effects primarily through its action as a partial agonist of serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to altered neurotransmission and the characteristic psychoactive effects. The compound also has affinity for other serotonin receptors, such as 5-HT2C, but with lower potency .
Comparison with Similar Compounds
Mescaline-NB2OMe.HCl is part of a class of compounds known as N-benzyl phenethylamines. Similar compounds include:
NBOMe-mescaline: Another derivative of mescaline with similar psychoactive properties.
2C-B-NBOMe: A derivative of 2C-B, known for its potent hallucinogenic effects.
2C-I-NBOMe: A derivative of 2C-I, also known for its strong hallucinogenic properties.
What sets this compound apart is its specific substitution pattern and its unique interaction with serotonin receptors, which may result in distinct psychoactive effects compared to other similar compounds .
Properties
CAS No. |
2748304-49-4 |
|---|---|
Molecular Formula |
C19H26ClNO4 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H25NO4.ClH/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-17(22-2)19(24-4)18(12-14)23-3;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H |
InChI Key |
NQWWYUVQNHOSON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C(=C2)OC)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


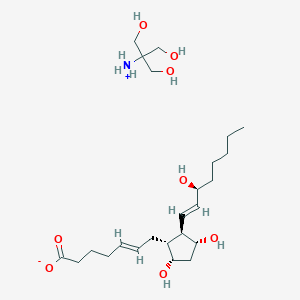
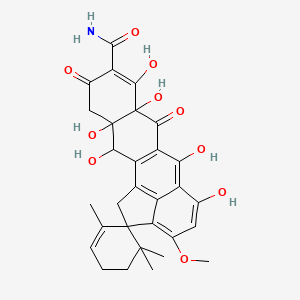
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)
![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)
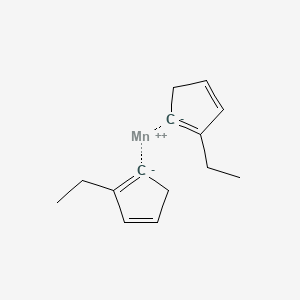
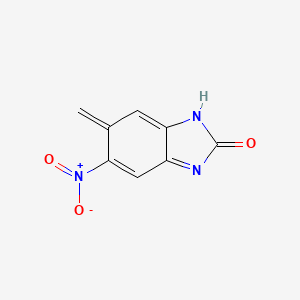
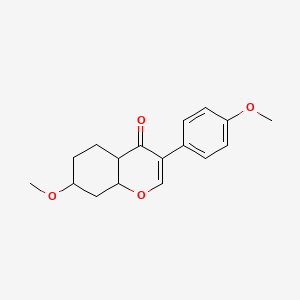
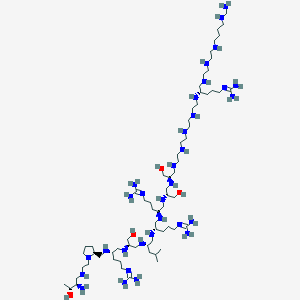
![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)
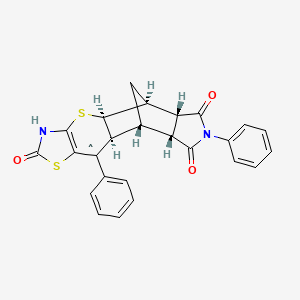
![(E)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12350559.png)
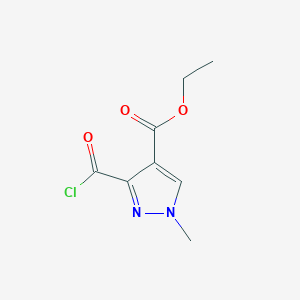
![1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride](/img/structure/B12350569.png)
